molecular formula C24H23N3O4 B1226831 2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester

2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester

Cat. No. B1226831
M. Wt: 417.5 g/mol
InChI Key: VVSBIGAAVCDIIT-UHFFFAOYSA-N
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Description

2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester is a benzodiazepine.

Scientific Research Applications

Acyl Derivatives of 1,5-Benzodiazepines

The acyl derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid, a related compound, have been synthesized and studied. Preliminary pharmacological screening of these derivatives revealed that one exhibited analgesic activity in the "writhing" test, and another showed antianxiety properties in the four-plate test. Additionally, N,N-disubstituted aminoacetyl derivatives displayed both analgesic and anticonvulsant activity (Nawojski et al., 1988).

Synthesis and Biological Activity of Calcium Channel Blockers

Research has been conducted on the synthesis of benzodiazepine derivatives and their role as calcium channel blockers. These studies provide insights into the structural and pharmacological characteristics of benzodiazepine derivatives, which could be relevant for the compound (Atwal et al., 1987).

Beta-Carbolines as Benzodiazepine Receptor Ligands

Several esters of beta-carboline-3-carboxylic acid, which are structurally similar to the specified compound, have been synthesized and tested for their affinity to benzodiazepine receptors. The study shows the significance of molecular size, hydrophobic, and electronic parameters of the ester alcohol component in determining their affinity (Lippke et al., 1983).

Experimental "Anxiety" in Primates

Research involving the ethyl ester of beta-carboline-3-carboxylic acid, a compound with high affinity for benzodiazepine receptors, has been conducted to understand its effects on inducing an acute behavioral syndrome in monkeys. This study may provide insights into the potential effects and applications of similar benzodiazepine derivatives (Ninan et al., 1982).

properties

Product Name

2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-ethyl-4-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1H-1,5-benzodiazepine-3-carboxylate

InChI

InChI=1S/C24H23N3O4/c1-4-16-20(24(29)30-5-2)22(26-18-12-8-7-11-17(18)25-16)27-23(28)21-14(3)15-10-6-9-13-19(15)31-21/h6-13,25H,4-5H2,1-3H3,(H,26,27,28)

InChI Key

VVSBIGAAVCDIIT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC2=CC=CC=C2N1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC

Canonical SMILES

CCC1=C(C(=NC2=CC=CC=C2N1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester
Reactant of Route 2
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester
Reactant of Route 3
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester
Reactant of Route 5
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester
Reactant of Route 6
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester

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